molecular formula C25H25NO6 B11143829 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11143829
M. Wt: 435.5 g/mol
InChI Key: CKNGXGZNVBBRSW-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Povarov cycloaddition reaction followed by N-furoylation processes . The starting materials often include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

    Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other derivatives of chromeno-pyrrole and tetrahydroquinoline. These compounds share some structural features but differ in their specific functional groups and biological activities. For example, N-(tetrahydroquinolin-1-yl) furancarboxamide derivatives are known for their anticancer and anti-inflammatory properties

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO6/c1-14-6-8-18-17(11-14)23(27)21-22(15-7-9-19(29-2)20(12-15)30-3)26(25(28)24(21)32-18)13-16-5-4-10-31-16/h6-9,11-12,16,22H,4-5,10,13H2,1-3H3

InChI Key

CKNGXGZNVBBRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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